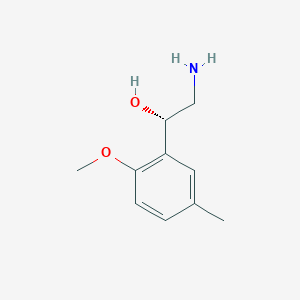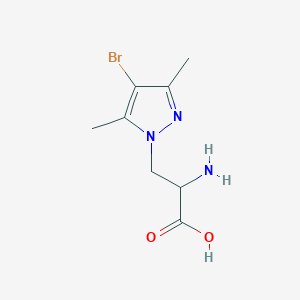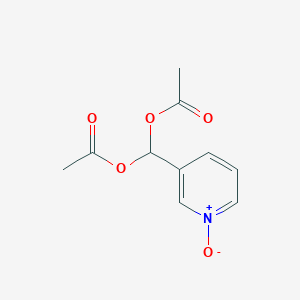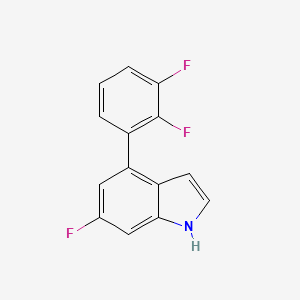
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole is a fluorinated indole derivative that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms at specific positions on the phenyl and indole rings, which imparts unique chemical and physical properties. The incorporation of fluorine atoms into organic molecules often enhances their stability, bioavailability, and binding affinity to biological targets, making such compounds valuable in medicinal chemistry and other applications.
Métodos De Preparación
The synthesis of 4-(2,3-Difluorophenyl)-6-fluoro-1H-indole typically involves multi-step synthetic routes. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluoroaniline and 6-fluoroindole.
Coupling Reaction: The 2,3-difluoroaniline undergoes a coupling reaction with 6-fluoroindole in the presence of a suitable catalyst and base to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, scaling up the process, and using more cost-effective reagents and catalysts to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The fluorine atoms on the phenyl and indole rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form various biaryl derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, DCM), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium, copper).
Aplicaciones Científicas De Investigación
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors or nonlinear optical materials.
Chemical Biology: It is used as a probe to investigate biological pathways and molecular mechanisms in living systems.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Difluorophenyl)-6-fluoro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole can be compared with other fluorinated indole derivatives, such as:
2,3-Difluoro-4-ethoxyphenylboronic acid: This compound has similar fluorine substitution but differs in the presence of an ethoxy group and boronic acid functionality.
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but has a different core structure (benzamide instead of indole).
2-(2,3-Difluorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline: This compound contains a fluorinated phenyl group and an imidazole ring, making it structurally distinct from the indole derivative.
The uniqueness of this compound lies in its specific fluorine substitution pattern and indole core, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H8F3N |
|---|---|
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
4-(2,3-difluorophenyl)-6-fluoro-1H-indole |
InChI |
InChI=1S/C14H8F3N/c15-8-6-11(9-4-5-18-13(9)7-8)10-2-1-3-12(16)14(10)17/h1-7,18H |
Clave InChI |
JWWQAZNATBLZSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)C2=C3C=CNC3=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15241969.png)
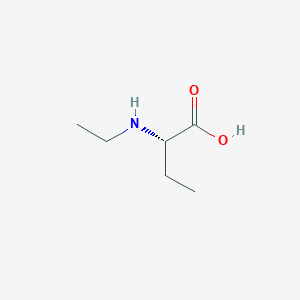
![{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15241977.png)
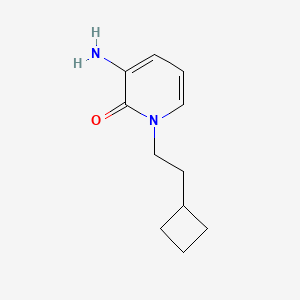
![(2S)-4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B15241989.png)
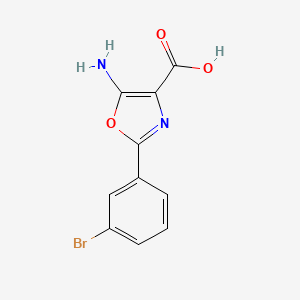
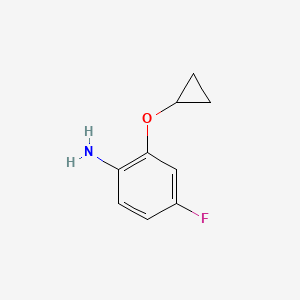
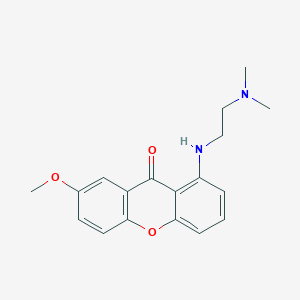

![1,8,10-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15242024.png)
